REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].[CH:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(O)C>[CH:12](=[N:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
6.16 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
4.77 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The crystalline precipitates
|
Type
|
FILTRATION
|
Details
|
are collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)=NC1=C(C=CC(=C1)[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |